グラブロン

概要

説明

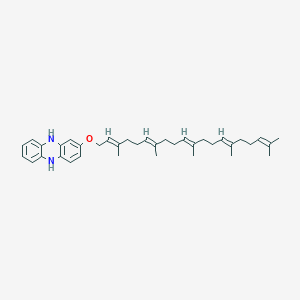

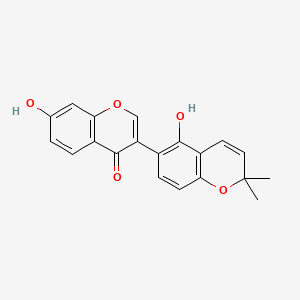

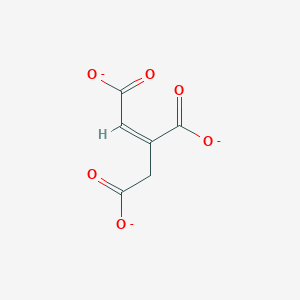

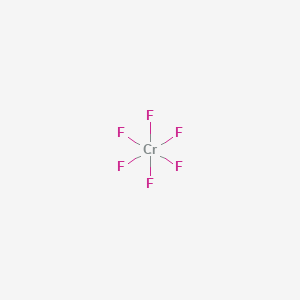

分子式はC20H16O5であり、抗インフルエンザ活性や顕著なペルオキシソーム増殖因子活性化レセプターガンマのリガンド結合活性など、さまざまな生物活性で知られています .

製法

合成経路と反応条件

グラブロンは、植物グルクロノシル転移酵素UGT88D1を用いるなど、さまざまな方法で合成できます . 合成経路には、核磁気共鳴分光法で同定されたグラブロン7-O-グルクロン酸の調製が含まれます .

工業生産方法

グラブロンの工業生産は、通常、カンゾウの根からの抽出を行います。 根は、焙煎、蜂蜜焙煎、発酵などの前処理を受け、これにより抽出物の組成が大きく変化します . これらのプロセスに続いて、超高性能液体クロマトグラフィーと質量分析法を組み合わせた包括的な代謝プロファイリングが行われます .

科学的研究の応用

Glabrone has a wide range of scientific research applications:

作用機序

グラブロンは、複数のメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Glabrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Glabrone has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, Glabrone interacts with proteins involved in oxidative stress responses, enhancing the antioxidant capacity of cells . These interactions highlight the potential of Glabrone as a modulator of biochemical pathways.

Cellular Effects

Glabrone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Glabrone modulates the activity of key signaling pathways such as the NF-kB pathway, which plays a critical role in inflammation and immune responses . Furthermore, Glabrone affects gene expression by regulating the transcription of genes involved in oxidative stress and apoptosis . These cellular effects underscore the potential of Glabrone in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Glabrone involves several key interactions at the molecular level. Glabrone binds to specific biomolecules, including enzymes and receptors, modulating their activity. For instance, Glabrone has been shown to inhibit the activation of the main protease (Mpro) and the spike protein (S-protein) of SARS-CoV-2, thereby inhibiting viral replication . Additionally, Glabrone interacts with the PTEN and MAP3K8 proteins, reducing inflammation and apoptosis . These molecular interactions elucidate the mechanism by which Glabrone exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glabrone have been observed to change over time. Studies have shown that Glabrone exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to Glabrone has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies . These temporal effects highlight the potential of Glabrone for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Glabrone vary with different dosages in animal models. At lower doses, Glabrone has been shown to exhibit beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, Glabrone may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Glabrone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . For instance, Glabrone modulates the activity of enzymes involved in the detoxification of reactive oxygen species, thereby enhancing cellular antioxidant capacity . These interactions highlight the role of Glabrone in regulating metabolic pathways.

Transport and Distribution

Within cells and tissues, Glabrone is transported and distributed through specific transporters and binding proteins. It has been observed to interact with transporters involved in the uptake and efflux of flavonoids, influencing its localization and accumulation . Additionally, Glabrone binds to specific proteins that facilitate its transport to target sites within cells . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of Glabrone.

Subcellular Localization

Glabrone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Glabrone is mediated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for the precise regulation of its biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions

Glabrone can be synthesized through various methods, including the use of plant glucuronosyltransferase UGT88D1 . The synthetic route involves the preparation of glabrone 7-O-glucuronide, which is identified by nuclear magnetic resonance spectroscopy .

Industrial Production Methods

Industrial production of glabrone typically involves the extraction from Glycyrrhiza glabra roots. The roots undergo pre-processing procedures such as roasting, honey-roasting, and fermentation, which significantly alter the composition of the extracts . These processes are followed by comprehensive metabolic profiling using ultra-performance liquid chromatography coupled with mass spectrometry .

化学反応の分析

反応の種類

グラブロンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシルラジカルとの反応により、半減期は約0.037日になります.

還元: グラブロンではあまり報告されていません。

一般的な試薬と条件

酸化: ヒドロキシルラジカル。

生成される主な生成物

酸化: さまざまな酸化誘導体。

科学研究への応用

グラブロンは、幅広い科学研究の用途があります。

類似化合物との比較

特性

IUPAC Name |

7-hydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-14-16(25-20)6-5-12(18(14)22)15-10-24-17-9-11(21)3-4-13(17)19(15)23/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLMVFWKLOZOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208714 | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60008-02-8 | |

| Record name | Glabrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLABRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U4M81SWUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Glabrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

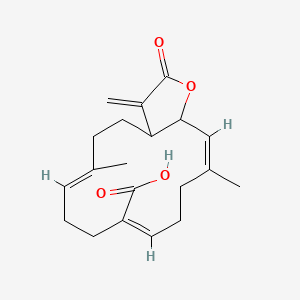

![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)

![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)